Diisopropylamine hydrobromide

Catalog No.
S3317169
CAS No.
30321-74-5
M.F
C6H16BrN
M. Wt
182.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylamine hydrobromide

CAS Number

30321-74-5

Product Name

Diisopropylamine hydrobromide

IUPAC Name

N-propan-2-ylpropan-2-amine;hydrobromide

Molecular Formula

C6H16BrN

Molecular Weight

182.1 g/mol

InChI

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H

InChI Key

KIJXMUOJNZXYHU-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C.Br

Canonical SMILES

CC(C)NC(C)C.Br

Diisopropylamine hydrobromide (CAS: 30321-74-5), commonly referred to as DIPABr, is a highly versatile, bulky organic halide salt primarily procured as a high-performance molecular ferroelectric material and a critical precursor for 2D/3D hybrid perovskite photovoltaics [1]. Unlike rigid inorganic ceramics, DIPABr offers excellent solution-processability and mechanical flexibility while maintaining remarkable thermal stability [2]. Its unique combination of a massive steric profile and strong dipole characteristics makes it a foundational building block for manufacturing lead-free ferroelectric sensors, high-temperature memory devices, and moisture-resistant surface passivation layers in next-generation optoelectronics[1].

Research Fit

High-temperature ferroelectric research with extended thermal range above conventional inorganic ferroelectrics
Lead-free piezoelectric device prototyping; compatible with solution-based processing and flexible substrates
Organic molecular crystal platform for structure–property studies in ferroic and dielectric materials

Substituting DIPABr with generic amine hydrobromides or inorganic baselines severely compromises application-critical performance. In ferroelectric applications, replacing DIPABr with its closest analog, diisopropylammonium chloride (DIPAC), results in a drastic reduction in spontaneous polarization, rendering the material unsuitable for high-sensitivity memory devices [1]. Conversely, substituting it with the industry-standard inorganic ceramic, barium titanate (BTO), sacrifices all solution-processability and mechanical flexibility, while also lowering the Curie temperature [2]. In photovoltaic manufacturing, using smaller cations like methylammonium bromide fails to provide the necessary steric hindrance required to form a protective 2D perovskite capping layer, leaving the resulting solar cells vulnerable to rapid moisture degradation and operational failure [3].

Substitution Risk

Halide exchange
Switching to DIPAC or DIPAI may shift Curie temperature, polarization stability, and introduce hygroscopicity issues that affect long-term electrical performance.
Inorganic ferroelectrics
Barium titanate (BTO) lacks solution processability and mechanical flexibility; direct substitution may not support flexible or lead-free device architectures.
Steric profile mismatch
Less hindered dialkylammonium bromides (e.g., diethylamine hydrobromide) can alter crystal packing and intermolecular interactions, likely degrading ferroelectric response.

Polarization vs. Chloride Analogs

When selecting an organic ferroelectric, the choice of halide is critical to the resulting dipole moment. DIPABr exhibits a massive spontaneous polarization of 23 µC/cm², which closely rivals traditional inorganic ceramics [1]. In direct contrast, substituting the bromide for a chloride anion (DIPAC) yields a spontaneous polarization of only 8.2 µC/cm² [2]. This nearly 2.8-fold quantitative advantage makes DIPABr the strict procurement requirement for high-density organic ferroelectric random-access memory (FeRAM) and flexible piezoelectric sensors.

Evidence DimensionSpontaneous Polarization (Ps)
Target Compound Data23 µC/cm²
Comparator Or BaselineDiisopropylammonium chloride (DIPAC) (8.2 µC/cm²)
Quantified Difference~2.8x higher spontaneous polarization for the bromide salt.
ConditionsRoom-temperature polar phase measurement.

Engineers must procure the bromide salt over the chloride variant to achieve the signal strength required for commercial viability in flexible memory and sensor applications.

Tc & Ps vs BTO
Head-to-head
DIPAB Tc 426 K, Ps 23 µC/cm²
vs BTO Tc ≈393 K, Ps ≈26 µC/cm²
Extends operational thermal range for ferroelectric devices
Thin-film and single-crystal data; ΔTc +33 K

Curie Temperature vs. Inorganics

A primary limitation of many ferroelectric materials is their loss of polarization at elevated temperatures. DIPABr undergoes a paraelectric-ferroelectric transition with a remarkably high Curie temperature (Tc) of 426 K [1]. This significantly outperforms the industry-standard inorganic baseline, Barium Titanate (BTO), which loses its ferroelectric properties at 393 K [2]. Furthermore, near this phase transition, DIPABr achieves a giant dielectric constant (ε ≈ 12000), vastly exceeding conventional ferroelectric polymers [3].

Evidence DimensionCurie Temperature (Tc)
Target Compound Data426 K
Comparator Or BaselineBarium Titanate (BTO) (393 K)
Quantified Difference33 K higher thermal operating ceiling before polarization loss.
ConditionsVariable-temperature dielectric and hysteresis loop analysis.

Procuring DIPABr allows manufacturers to replace rigid, heavy BTO ceramics with lightweight, solution-processable organics without sacrificing high-temperature operational stability.

Stability vs DIPAI
Head-to-head
DIPAB polarization much more stable; DIPAI hygroscopic, degrades rapidly
Supports greater ambient stability and measurement reproducibility
Qualitative stability assessment from crystal studies

Steric Bulk for 2D/3D Heterostructure

In the fabrication of hybrid perovskite solar cells, moisture stability is the primary barrier to commercialization. DIPABr is utilized as a bulky spacer cation; its massive diisopropyl groups provide severe steric hindrance that physically prevents the continuation of the 3D perovskite lattice [1]. Compared to small-cation precursors like methylammonium bromide (MABr), which form purely 3D, moisture-sensitive structures, the introduction of DIPABr forces the self-assembly of a highly hydrophobic 2D capping layer [2]. This 2D/3D heterostructure significantly reduces surface roughness and passivates interfacial defects, directly enhancing the open-circuit voltage and long-term environmental stability of the module [3].

Evidence DimensionLattice termination and phase formation
Target Compound DataForms moisture-resistant 2D/3D heterostructure due to steric bulk
Comparator Or BaselineMethylammonium bromide (MABr) (Forms vulnerable pure 3D phase)
Quantified DifferenceDIPABr structurally forces 2D surface termination, whereas MABr cannot.
ConditionsSolution-processed hybrid organic-inorganic perovskite thin films.

Photovoltaic manufacturers must procure bulky cations like DIPABr to engineer the protective 2D capping layers necessary for passing commercial environmental stability testing.

d33 vs DIPAC
Cross-study
DIPAB d33 = 18 pC/N; DIPAC d33 not consistently reported, Tc ≈440 K
Provides a specified piezoelectric coefficient for transducer design
DIPAB single-crystal measurements; DIPAC data lacking
Optical band gap
Data to verify
5.65 eV direct band gap; PL peaks at 370–432 nm
Suggests high optical transparency and damage threshold
Source data not provided; cross-check with experimental UV-vis advised
Dielectric peak near Tc
Cross-study
ε ≈12,000 at Tc 425 K
Indicates high-k dielectric response near phase transition
Peak value compared to BTO range 5,000–10,000
Steric hindrance
Class-level
Two isopropyl groups provide significant steric bulk vs linear ethyl analogs
Supports synthesis requiring a bulky ammonium cation source
Qualitative distinction; reactivity-specific testing recommended

Flexible Lead-Free Piezoelectric Sensors

Because DIPABr matches the spontaneous polarization of Barium Titanate while offering solution processability, it is the optimal precursor for manufacturing lightweight, flexible, and environmentally friendly wearable sensors and actuators [1].

High-Temperature FeRAM

Leveraging its exceptionally high Curie temperature of 426 K and massive dielectric constant at the phase transition, DIPABr is perfectly suited for high-density organic ferroelectric random-access memory that must operate reliably in elevated thermal environments [2].

Moisture-Resistant Perovskite Photovoltaics

Due to its massive steric bulk, DIPABr is procured as a critical surface passivator and spacer cation to induce 2D/3D heterostructures in perovskite solar cells, drastically improving the module's hydrophobicity, open-circuit voltage, and long-term operational lifespan [3].

Application Fit

Application
Selection Property
Validation Focus
High-temperature ferroelectric sensors and actuators
Curie temperature above typical inorganic limit; stable polarization
Verify Tc and piezoelectric d33 in target temperature range
Flexible ferroelectric memory elements
Solution processability and mechanical flexibility
Assess ferroelectric domain stability and polarization retention on flexible substrates
High-k dielectric layers and capacitive energy storage
Dielectric constant peak near phase transition
Dielectric spectroscopy and capacitance density evaluation near 425 K
UV-Vis transparent electro-optic modulators and sensors
Wide direct band gap and deep UV transparency
Confirm optical band gap ≥5.6 eV and photoluminescence emission characteristics

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